![molecular formula C24H31N3O4 B2954731 tert-butyl 4-(4-{[(3-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 866050-39-7](/img/structure/B2954731.png)
tert-butyl 4-(4-{[(3-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structural Characterization
Several studies focus on the synthesis and structural characterization of pyrazole derivatives, highlighting the diverse synthetic routes and the impact of different substituents on the molecular structure and properties. For instance, the preparation and characterization of new 1H-pyrazole derivatives from aryl methyl ketones have been reported, underscoring the utility of these methodologies in generating compounds with potential biological activities (Wang et al., 2013). Such research underscores the importance of synthetic strategies in accessing a wide range of pyrazole-based compounds, which may include the compound .
Reactivity and Functional Group Transformations
Research on the reactivity of pyrazole derivatives provides insights into functional group transformations that can be applied to a broad spectrum of related molecules. For example, studies on the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids demonstrate the feasibility of introducing fluorinated groups into pyrazole cores, offering pathways to modulate the physical and chemical properties of these compounds (Iminov et al., 2015).
Potential Biological Applications
Although the specific request excludes information on drug use, dosage, and side effects, it's worth noting that structural analogs of pyrazole compounds have been investigated for various biological activities. These studies, while not directly related to the specified compound, suggest a broader context in which similar molecules might be explored for potential applications in medicinal chemistry and drug design.
Advanced Materials and Chemical Sensors
Compounds with complex molecular architectures, including pyrazole derivatives, have been explored for their potential in advanced materials and chemical sensors. The synthesis and characterization of asymmetric imidazole/pyrene/pyrazine-based compounds, for example, reveal properties such as acidichromism and electrochromism, suggesting applications in sensing and electronic devices (Ma et al., 2015).
properties
IUPAC Name |
tert-butyl 4-[4-[[(3-methoxybenzoyl)amino]methyl]phenyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c1-24(2,3)31-23(29)27-14-12-26(13-15-27)20-10-8-18(9-11-20)17-25-22(28)19-6-5-7-21(16-19)30-4/h5-11,16H,12-15,17H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXNISQWWBXAGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(but-2-ynoylamino)methyl]-2-methoxybenzoate](/img/structure/B2954651.png)
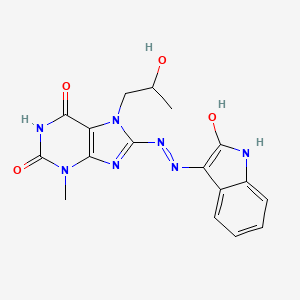


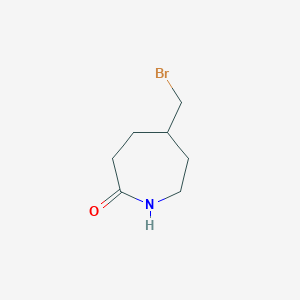

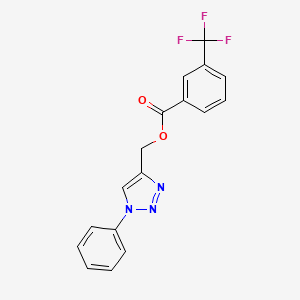




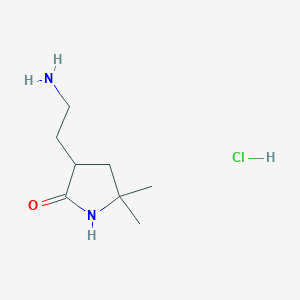
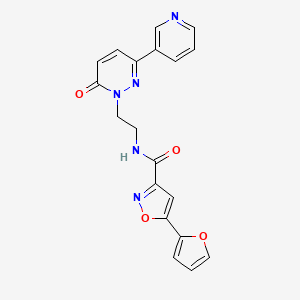
![[4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2954671.png)